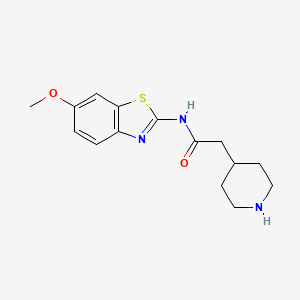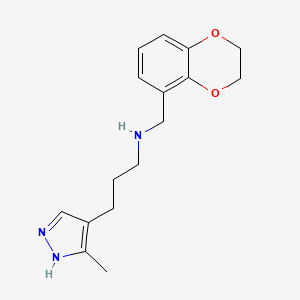![molecular formula C12H15N3 B7576680 N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576680.png)
N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine is a chemical compound that has been the subject of research in the field of medicinal chemistry. It is also known as MP-10 and is a selective agonist of the trace amine-associated receptor 1 (TAAR1). The compound has been found to have potential applications in the treatment of various neurological and psychiatric disorders.
作用機序
N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine acts as a selective agonist of the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that is expressed in various regions of the brain, including the prefrontal cortex, striatum, and amygdala. Activation of TAAR1 by this compound leads to the release of dopamine and other neurotransmitters, which are involved in the regulation of mood, cognition, and reward.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which can improve mood and cognitive function. The compound has also been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety. In addition, this compound has been found to reduce the expression of pro-inflammatory cytokines, which are involved in the development of depression and other mood disorders.
実験室実験の利点と制限
One of the advantages of N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine is its selectivity for TAAR1. This makes it a useful tool for studying the role of TAAR1 in various physiological and pathological processes. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can make it difficult to administer in animal experiments. In addition, further research is needed to determine the optimal dosage and administration route for the compound.
将来の方向性
Future research on N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine could focus on several areas. One area of interest is the potential therapeutic applications of the compound in the treatment of various neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of the compound in humans. In addition, research could focus on the development of more potent and selective TAAR1 agonists, as well as the identification of other targets for the compound. Finally, future research could investigate the potential use of this compound as a tool for studying the role of TAAR1 in various physiological and pathological processes.
合成法
The synthesis of N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine involves several steps. The first step is the reaction of 4-bromo-1-methylpyrazole with 4-(dimethylamino)benzaldehyde to form 4-(1-methylpyrazol-4-yl)benzaldehyde. This intermediate is then reacted with methylamine to form this compound. The final product is obtained after purification and characterization.
科学的研究の応用
Research on N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine has focused on its potential therapeutic applications. Studies have shown that the compound has anxiolytic and antidepressant effects in animal models. It has also been found to improve cognitive function and reduce impulsivity. In addition, this compound has been investigated as a potential treatment for drug addiction, as it has been found to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-13-7-10-3-5-11(6-4-10)12-8-14-15(2)9-12/h3-6,8-9,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORXDHAXLMYAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576622.png)
![3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7576625.png)


![4-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylphenol](/img/structure/B7576642.png)
![N-[(2-methylpyrazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7576653.png)





![3,5-dichloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7576695.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7576702.png)